

Toxicological Profile of 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dibromo-2-cyanoacetamide

Cat. No.: B155079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a broad-spectrum, non-oxidizing biocide widely used in industrial applications to control the growth of bacteria, fungi, and algae. Its efficacy is attributed to its rapid action and subsequent degradation in aqueous environments. This technical guide provides a comprehensive overview of the toxicological profile of DBNPA, consolidating available data on its acute, sub-chronic, and developmental toxicity, as well as its genotoxic potential and mechanism of action. While extensive data exists for certain endpoints, this guide also highlights areas where publicly available information, particularly regarding chronic toxicity, carcinogenicity, reproductive toxicity, and toxicokinetics, remains limited. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed where information is available. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

Chemical and Physical Properties

Property	Value
Chemical Name	2,2-Dibromo-3-nitrilopropionamide
CAS Number	10222-01-2
Molecular Formula	C ₃ H ₂ Br ₂ N ₂ O
Molecular Weight	241.87 g/mol
Appearance	Off-white solid
Melting Point	122-125 °C
Water Solubility	1.5 g/100 mL at 25°C
Vapor Pressure	9.0 x 10 ⁻⁴ mmHg at 25°C

Toxicological Profile

Acute Toxicity

DBNPA exhibits moderate to high acute toxicity via the oral and inhalation routes and slight toxicity via the dermal route.[\[1\]](#)[\[2\]](#)

Test (Species)	Result	Toxicity Category	Reference
Oral LD ₅₀ (Rat)	178 mg/kg (Female)	II	[1]
235 mg/kg (Male)	II	[1]	
Dermal LD ₅₀ (Rabbit)	>2 g/kg	III	[1]
Inhalation LC ₅₀ (Rat)	0.32 mg/L (4-hour exposure)	II	[1]
Eye Irritation (Rabbit)	Corrosive	I	[1]
Skin Irritation (Rabbit)	Moderate Dermal Irritant	III	[1]
Dermal Sensitization (Guinea Pig)	Dermal Sensitizer	N/A	[1]

Toxicity Categories are based on the U.S. EPA classification system, where Category I is the highest toxicity category.

Experimental Protocols:

- Acute Oral Toxicity (Rat): While the specific study protocol for the cited LD₅₀ values is not detailed in the available literature, such studies are typically conducted following OECD Guideline 401 or 423. This involves administering the test substance via gavage to fasted animals and observing them for mortality and clinical signs of toxicity for up to 14 days.
- Acute Dermal Toxicity (Rabbit): This test is generally performed according to OECD Guideline 402. The substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity.
- Acute Inhalation Toxicity (Rat): Typically follows OECD Guideline 403. Animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a specified period (e.g., 4 hours), followed by an observation period.
- Dermal and Eye Irritation (Rabbit): These studies follow OECD Guidelines 404 and 405, respectively. For dermal irritation, the substance is applied to a small patch of skin. For eye irritation, the substance is instilled into the conjunctival sac of one eye. The sites are then observed for signs of irritation such as erythema, edema, and corneal opacity.
- Dermal Sensitization (Guinea Pig): The Guinea Pig Maximization Test (GPMT) or the Buehler test (OECD Guideline 406) are common methods. The GPMT involves an intradermal induction phase with the test substance and Freund's Complete Adjuvant, followed by a topical induction and a later topical challenge to assess the sensitization response.

Sub-chronic Toxicity

A 90-day oral gavage study in rats has been conducted.[\[3\]](#)

Study	Species	Doses	NOAEL	LOAEL	Effects at LOAEL
90-day oral gavage	Rat	0, 5, 13, 30 mg/kg/day	5 mg/kg/day	13 mg/kg/day	Breathing difficulty, weight loss, and some mortality.

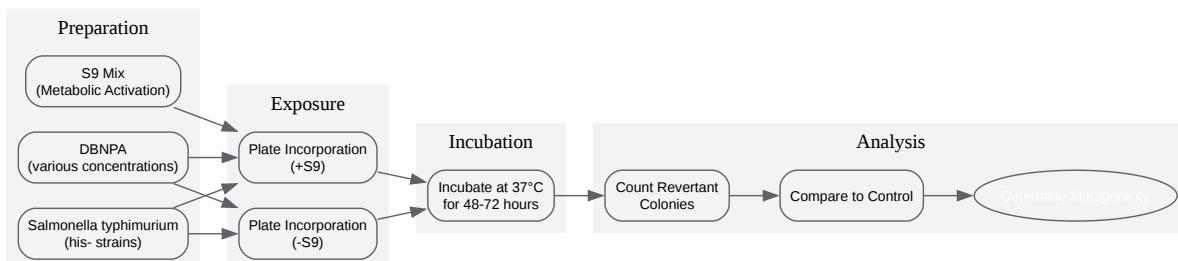
Experimental Protocol:

- 90-Day Oral Toxicity in Rodents (OECD Guideline 408): In a typical study, the test substance is administered daily to groups of animals (e.g., rats) in graduated doses for 90 days. The route of administration is often oral (gavage or in feed). Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine are collected for clinical pathology, and a full necropsy and histopathological examination of organs are performed.

Chronic Toxicity and Carcinogenicity

Publicly available, detailed long-term chronic toxicity (e.g., 1-2 year) and carcinogenicity bioassays for DBNPA are limited. However, a 2019 U.S. EPA draft risk assessment mentions the receipt and review of a combined chronic/carcinogenicity study in rats, which was deemed acceptable.^[3] While some sources state that DBNPA is not carcinogenic, the full data and experimental protocols from this pivotal study are not readily accessible in the public domain.^[4] ^[5]

Data Gap: Detailed quantitative data and experimental protocols for chronic toxicity and carcinogenicity are not available in the reviewed literature.


Genotoxicity

DBNPA has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is generally considered to be non-mutagenic.^[1]

Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537	With and Without	Negative
In vitro Mammalian Cell Gene Mutation Assay	Chinese Hamster Ovary (CHO) cells (HGPRT locus)	With and Without	Negative
In vitro Chromosomal Aberration Assay	Human lymphocytes	With and Without	Weak Positive

Experimental Protocols:

- Bacterial Reverse Mutation Assay (Ames Test) (OECD Guideline 471): This test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to the control.

[Click to download full resolution via product page](#)

Ames Test Experimental Workflow

- In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Cultured mammalian cells, such as human lymphocytes, are exposed to the test substance with and without metabolic activation. After an appropriate incubation period, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

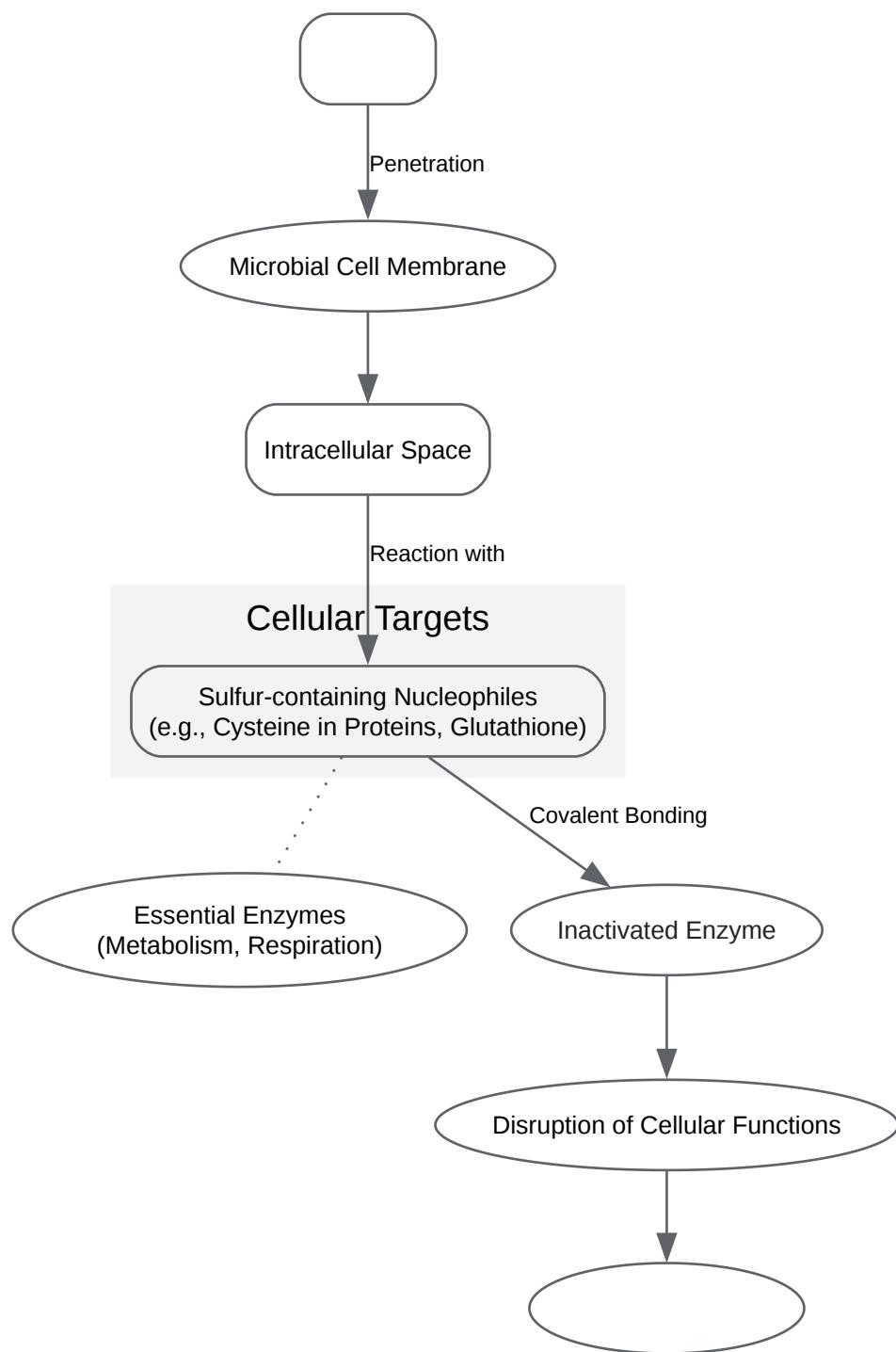
Reproductive and Developmental Toxicity

DBNPA has been identified as a developmental toxicant in rabbits.

Study	Species	Doses (mg/kg/day)	Maternal NOEL (mg/kg/day)	Developmental NOEL (mg/kg/day)	Developmental Effects	Reference
Prenatal Developmental Toxicity (Oral)	Rabbit	Not specified, but included	30	10	Structural alterations (retarded ossification of several fetal skeleton elements) at a maternally non-toxic dose.	[1][2]

Data Gap: Detailed information on multigenerational reproductive toxicity studies (e.g., following OECD Guideline 416) for DBNPA, which would assess effects on fertility and reproductive performance across generations, is not available in the public domain.

Experimental Protocol:


- Prenatal Developmental Toxicity Study (OECD Guideline 414): Pregnant animals (e.g., rabbits) are administered the test substance daily during the period of organogenesis. The dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

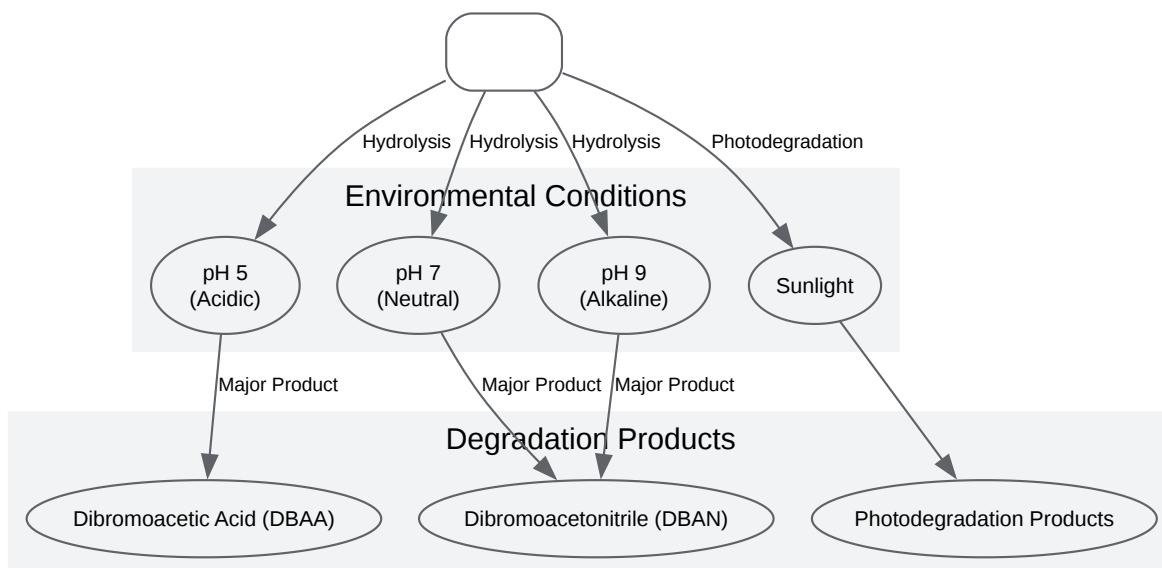
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

Data Gap: There is a significant lack of publicly available data on the toxicokinetics of DBNPA in mammals. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not described in the reviewed literature.

Mechanism of Action

DBNPA is an electrophilic biocide that acts by reacting with nucleophilic components within microbial cells, leading to the disruption of essential cellular processes and rapid cell death.^[1] The primary mechanism involves the reaction of DBNPA's electrophilic bromine atoms with sulfur-containing groups (thiols) in proteins and other biomolecules, such as glutathione and cysteine.^[4] This reaction forms covalent bonds, leading to the inactivation of critical enzymes involved in metabolism and respiration.

[Click to download full resolution via product page](#)


Mechanism of Action of DBNPA

Environmental Fate and Degradation

DBNPA degrades rapidly in aquatic environments through hydrolysis and, to a lesser extent, photodegradation. The rate of hydrolysis is highly pH-dependent, being much faster under alkaline conditions.[1][4]

- At pH 5: The primary degradation product is dibromoacetic acid (DBAA).
- At pH 7 and 9: The major degradation product is dibromoacetonitrile (DBAN).[1]

These degradation products themselves may have toxicological profiles of concern.[6]

[Click to download full resolution via product page](#)

Environmental Degradation Pathways of DBNPA

Ecotoxicology

DBNPA is classified as very toxic to aquatic organisms.[4]

Test (Species)	Result	Toxicity
Fish (Freshwater)	Moderately Toxic	
Aquatic Invertebrates (Freshwater)	Moderately to Highly Toxic	
Algae	Highly Toxic	
Birds (Acute Oral)	Highly Toxic	

Due to its rapid degradation, the environmental risk is related to both the parent compound and its degradation products.

Conclusion

DBNPA is a biocide with a well-characterized profile for acute toxicity, skin and eye irritation, and skin sensitization. It is not considered genotoxic based on a standard battery of tests. A developmental toxicity study in rabbits has identified a NOEL of 10 mg/kg/day. While a combined chronic toxicity/carcinogenicity study in rats has been conducted and reviewed by regulatory agencies, the detailed results are not widely available in the public literature, representing a significant data gap for a comprehensive risk assessment. Similarly, there is a lack of publicly available data on multigenerational reproductive toxicity and the toxicokinetics of DBNPA in mammals. The mechanism of action is understood to be a rapid electrophilic attack on essential microbial biomolecules. Its fast environmental degradation, which is pH-dependent, mitigates long-term persistence, but the toxicity of its degradants requires consideration in environmental risk assessments. Further public dissemination of the results from key long-term studies would be beneficial for a complete understanding of the toxicological profile of DBNPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DBNPA - Wikipedia [en.wikipedia.org]
- 2. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. DBNPA - Ataman Kimya [atamanchemicals.com]
- 5. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DBNPA - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [Toxicological Profile of 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155079#toxicological-profile-of-dbnpa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com